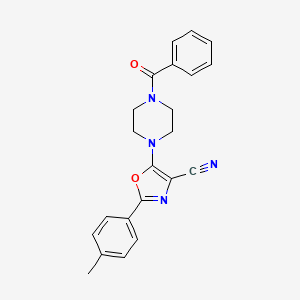![molecular formula C25H23N5O2 B2986708 N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1207053-81-3](/img/structure/B2986708.png)
N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1’-biphenyl]-4-carboxamide” belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond .
Molecular Structure Analysis
Cycloalkanes, such as the cyclopropyl group in this compound, are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . Cycloalkanes are also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .Scientific Research Applications
Anticancer and Anti-inflammatory Potential
N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide has been explored for its potential in cancer treatment and as an anti-inflammatory agent. A study by Rahmouni et al. (2016) synthesized a series of derivatives and tested them for cytotoxicity against cancer cell lines and 5-lipoxygenase inhibition activities. The compounds displayed promising anticancer and anti-inflammatory properties, with specific structure-activity relationships identified (Rahmouni et al., 2016).
Antitumor Activity and Molecular Docking
In 2019, a study conducted by Fahim et al. synthesized novel derivatives and assessed their antitumor activity against the HepG2 cell line. The research also included molecular docking studies to understand the interaction of these compounds with biological targets, demonstrating significant in vitro antitumor activity (Fahim et al., 2019).
Isoxazolines and Isoxazoles Synthesis
A study by Rahmouni et al. (2014) focused on the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. This research highlighted the versatility of the compound in synthesizing a range of heterocyclic compounds with potential biological applications (Rahmouni et al., 2014).
Antioxidant Activities
The compound has been used in the synthesis of various derivatives with antioxidant activities. A study by Mohamed and El-Sayed (2019) synthesized novel derivatives and tested their antioxidant properties, contributing to the development of potential therapeutic agents (Mohamed & El-Sayed, 2019).
Synthesis of Heterocycles
Vasylyev et al. (1999) utilized the compound in the synthesis of heterocycles containing tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine and coumarin moieties. This research highlights the compound's utility in creating diverse heterocyclic structures (Vasylyev et al., 1999).
Antimicrobial Activity
The compound and its derivatives have been studied for antimicrobial properties. A study by Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives and evaluated their antimicrobial activities, showing potential in antimicrobial therapy (Gad-Elkareem et al., 2011).
Dual Inhibitors for Cancer Therapy
Cheng et al. (2020) reported novel inhibitors based on the compound targeting histone deacetylase (HDAC) and cyclin-dependent kinase (CDK), showing significant in vitro and in vivo anticancer activity. This research indicates its potential in developing dual inhibitors for cancer therapy (Cheng et al., 2020).
Mechanism of Action
Mode of Action
The mode of action of this compound is currently unknown due to the lack of specific studies on its interaction with biological targets
Biochemical Pathways
As a novel compound, its interaction with various biochemical pathways remains to be studied .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
properties
IUPAC Name |
N-[5-cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2/c1-15-16(2)26-25(28-23(15)31)30-22(14-21(29-30)19-10-11-19)27-24(32)20-12-8-18(9-13-20)17-6-4-3-5-7-17/h3-9,12-14,19H,10-11H2,1-2H3,(H,27,32)(H,26,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUIZONAPOOATR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3CC3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([1,1'-biphenyl]-4-yl)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2986627.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2986631.png)
![2-((2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoethyl acetate](/img/structure/B2986633.png)
![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2986635.png)
![7-isopropyl-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2986636.png)



![({5-[3-(Azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2986644.png)
![N-[(5-Chlorothiophen-2-yl)methyl]-3-methylbutan-1-amine;hydrochloride](/img/structure/B2986647.png)
